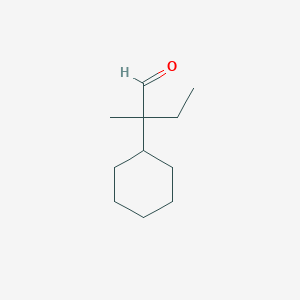

2-Cyclohexyl-2-methylbutanal

Description

Contextualization within Modern Organic Synthesis

Aldehydes are fundamental building blocks in organic synthesis due to the reactivity of the formyl group. sci-hub.se Specifically, α-branched and α-arylated aldehydes are crucial intermediates in the production of fine chemicals and pharmaceuticals. researchgate.netrsc.org The presence of bulky substituents, like the cyclohexyl and methyl groups in 2-Cyclohexyl-2-methylbutanal, creates a sterically congested environment around the reactive carbonyl center. This congestion makes these molecules challenging substrates for many standard synthetic transformations. creative-proteomics.commdpi.com

The development of methodologies to construct and functionalize these sterically hindered aldehydes is an active area of research. Modern synthetic strategies are moving beyond traditional methods to employ novel catalytic systems capable of operating under mild conditions with high efficiency and selectivity. uni-regensburg.de For instance, the α-functionalization of branched aldehydes is a key method for creating acyclic scaffolds bearing chiral quaternary carbon centers, which are otherwise difficult to obtain. sci-hub.sersc.org The synthesis of such complex aldehydes is often a critical step in the assembly of densely functionalized molecules for various applications, including potentially as raw materials for surfactants and in the fragrance industry. uni-regensburg.degoogle.com

Significance of Chirality in Complex Molecular Architectures

Chirality, or the "handedness" of a molecule, is a fundamental concept in the architecture of complex molecules, particularly in biological systems where molecular recognition is highly specific. The creation of a quaternary stereocenter, such as the one in this compound, is a significant challenge in asymmetric synthesis. rsc.orgacs.org The development of methods that can control the three-dimensional arrangement of atoms at such centers is of paramount importance. snnu.edu.cn

The presence of sterically demanding substituents can be leveraged to achieve high levels of stereocontrol. snnu.edu.cn The bulkiness of a group like cyclohexyl can restrict the rotation around bonds and create a conformationally rigid structure, which allows a catalyst to more effectively discriminate between the faces of the reacting molecule, leading to high enantioselectivity. snnu.edu.cnmdpi.com Research has demonstrated that information from a chiral element can be transferred through a molecule to control the stereochemical outcome of a reaction. frontiersin.org In the context of branched aldehydes, asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysis), has emerged as a powerful tool to construct these chiral centers with high precision. mdpi.comacs.org The ability to selectively synthesize one enantiomer of a chiral aldehyde opens the door to producing enantiopure downstream products, a critical requirement in the pharmaceutical industry.

Overview of Research Paradigms Applied to Carbonyl Compounds with Sterically Demanding Substituents

The inherent challenges associated with sterically hindered carbonyl compounds have spurred the development of specialized research paradigms and synthetic methodologies. The reduced reactivity of these substrates necessitates innovative activation strategies and catalytic systems. creative-proteomics.commdpi.com

Key research paradigms include:

Transition-Metal Catalysis : Palladium and nickel complexes featuring N-heterocyclic carbene (NHC) ligands have proven effective for the α-arylation of sterically hindered ketones and aldehydes. researchgate.net Similarly, palladium-catalyzed carbonylative couplings, which introduce a carbonyl group, have been adapted for challenging substrates. researchgate.net The design of sophisticated ligands is crucial for achieving high reactivity and selectivity in these transformations.

Organocatalysis : The use of small chiral organic molecules, such as amino acid derivatives, as catalysts has provided a metal-free approach to the asymmetric functionalization of α-branched aldehydes. rsc.org This paradigm often relies on the transient formation of enamine intermediates, whose reactivity and stereochemistry are controlled by the catalyst. However, the formation of these enamines from α-branched aldehydes can be difficult, presenting a hurdle that researchers have worked to overcome. mdpi.com

Photochemical Methods : Light-induced reactions offer a mild and efficient way to generate highly reactive intermediates in situ. A photo-induced homologation reaction, for example, allows for the synthesis of sterically hindered aldehydes by generating reactive alkyl diazo species from N-tosylhydrazones under irradiation, bypassing the need for a catalyst. uni-regensburg.de

These approaches are often complementary and are selected based on the specific transformation desired. The overarching goal is to develop robust and versatile methods that can tolerate a wide range of functional groups and provide access to complex molecular structures that were previously inaccessible. uni-regensburg.deresearchgate.net

Table 2: Selected Research Methodologies for Sterically Hindered Aldehydes

| Methodology | Description | Key Features |

|---|---|---|

| Asymmetric α-Allylation | A chiral primary amino acid and an achiral palladium complex work in tandem to catalyze the allylation of α-branched aldehydes, creating a quaternary stereocenter. acs.org | Dual catalytic system; high enantioselectivity. acs.org |

| Photo-Induced Homologation | In situ generation of reactive alkyl diazo species from N-tosylhydrazones via photo-excitation, which then react with aldehydes to form more complex aldehydes and ketones. uni-regensburg.de | Catalyst-free; proceeds under light irradiation; high functional group tolerance. uni-regensburg.de |

| Organocatalytic Oxidative Coupling | A metal-free, organocatalyzed cross-coupling of indoles with α-branched aldehydes to form acyclic quaternary carbon centers. rsc.org | Employs an amino acid-derived catalyst and an organic oxidant; provides access to otherwise unobtainable scaffolds. rsc.org |

| Carbonylative Suzuki-Miyaura Coupling | A palladium-catalyzed approach for coupling sterically hindered aryl halides with boronic acids in the presence of a carbon monoxide source to form ketones. researchgate.net | Addresses challenges of non-carbonylative side reactions with hindered substrates. researchgate.net |

| Pd(0)-Catalyzed α-Quaternary Alkylation | A chemo-, diastereo-, and enantioselective alkylation of branched aldehydes using a palladium catalyst with a specific diamidophosphite ligand. sci-hub.se | High stereocontrol; tolerates various functional groups, including terminal alkynes. sci-hub.se |

Structure

3D Structure

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-cyclohexyl-2-methylbutanal |

InChI |

InChI=1S/C11H20O/c1-3-11(2,9-12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

VBHCZSACTTUJEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexyl 2 Methylbutanal and Its Precursors

Direct Synthetic Routes to 2-Cyclohexyl-2-methylbutanal

Direct synthesis of this compound, which possesses a quaternary carbon at the α-position, can be achieved through several classical and modern organic reactions. These methods focus on constructing the core carbon skeleton and introducing the aldehyde functionality in a single conceptual framework.

Hydroformylation Strategies for Aldehyde Formation

Hydroformylation, or the oxo-reaction, is a powerful atom-economical process for producing aldehydes from alkenes using synthesis gas (a mixture of CO and H₂). datapdf.com For the synthesis of this compound, the logical precursor is a 1,1-disubstituted alkene, specifically 2-cyclohexyl-1-butene. The reaction involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond.

The primary challenge in the hydroformylation of unsymmetrical alkenes is controlling regioselectivity—the preference for forming the branched aldehyde (iso-aldehyde) over the linear aldehyde (n-aldehyde). datapdf.com In the case of 1,1-disubstituted alkenes, hydroformylation can theoretically yield two products. However, modern catalyst systems, particularly those based on rhodium complexes with specialized phosphine (B1218219) or phosphite (B83602) ligands, can exhibit high selectivity for the branched product, which is desired for creating the α-quaternary center. rsc.orgnih.gov

Catalyst systems for the hydroformylation of butenes often employ rhodium with phosphite ligands to achieve high selectivity for the linear n-pentanal. google.com However, for the synthesis of α-quaternary aldehydes from 1,1-disubstituted olefins, different ligand architectures are required to favor the branched product. rsc.orgnih.gov The choice of ligand is critical in directing the regiochemical outcome by influencing the steric and electronic environment of the rhodium center. datapdf.comrsc.org

| Precursor | Catalyst System | Desired Product | Key Feature |

| 2-Cyclohexyl-1-butene | Rhodium complex with phosphine/phosphite ligands | This compound | Controls regioselectivity towards the branched aldehyde. |

| General 1,1-disubstituted alkenes | Rh/Yanphos | Chiral α-quaternary aldehydes | High yields and enantioselectivities reported for related substrates. rsc.org |

Aldol (B89426) Condensation Approaches and Catalyst Selection

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize this compound. nih.gov This approach would involve a crossed-aldol reaction between cyclohexanecarbaldehyde (the electrophile) and an enolate derived from 2-butanone (B6335102) (the nucleophile). iitk.ac.inmsu.edu

The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form an enolate. msu.edu A significant challenge in using 2-butanone is the potential for deprotonation at two different sites: the methyl carbon (C1) or the methylene (B1212753) carbon (C3). This can lead to a mixture of regioisomeric products. msu.eduquora.com The formation of the kinetic enolate (from the less-substituted C1 methyl group) is often favored by using strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures. In contrast, weaker bases like sodium hydroxide (B78521) or sodium ethoxide under thermodynamic conditions may lead to a mixture of enolates. msu.edu

Once the desired enolate is formed, it attacks the carbonyl carbon of cyclohexanecarbaldehyde. The resulting β-hydroxy ketone intermediate can then undergo dehydration, typically under the reaction conditions or with subsequent acid/heat, to yield an α,β-unsaturated ketone. To arrive at the target saturated aldehyde, the α,β-unsaturated ketone would need to be reduced, which complicates a direct synthesis. A more direct route involves trapping the initial aldol adduct and performing subsequent chemical transformations.

| Electrophile | Nucleophile Source | Catalyst | Key Consideration |

| Cyclohexanecarbaldehyde | 2-Butanone | Strong base (e.g., LDA) | Control of regioselectivity during enolate formation is crucial to avoid isomeric byproducts. msu.eduquora.com |

| Cyclohexanecarbaldehyde | 2-Butanone | Weaker base (e.g., NaOH) | Potential for self-condensation of 2-butanone and formation of multiple products. iitk.ac.in |

Oxidation of Primary Alcohols to α-Branched Aldehydes

A reliable and common method for preparing aldehydes is the oxidation of the corresponding primary alcohol. For this compound, the required precursor is 2-cyclohexyl-2-methylbutan-1-ol . This route separates the construction of the carbon skeleton from the formation of the aldehyde.

The synthesis of the precursor alcohol can be achieved via a Grignard reaction. libretexts.org One viable pathway is the reaction of a Grignard reagent derived from a sec-butyl halide (e.g., 2-bromobutane) with cyclohexanecarbaldehyde. The nucleophilic sec-butyl group adds to the carbonyl carbon of the aldehyde, and subsequent aqueous workup yields the target secondary alcohol, 1-cyclohexyl-2-methylbutan-1-ol. nih.gov Correction: A more direct route to the required primary alcohol, 2-cyclohexyl-2-methylbutan-1-ol, would involve a different strategy, such as the reaction of cyclohexylmagnesium bromide with 2-methylbutanal, followed by a series of steps, or building the skeleton through other means. A more plausible synthesis of the precursor 2-cyclohexyl-2-methylbutan-1-ol involves the reaction of cyclohexylmagnesium bromide with methyl 2-methylbutanoate, which after a double addition and workup would yield the tertiary alcohol 1-cyclohexyl-2-methylbutan-1-ol, not the primary alcohol.

A correct retrosynthetic analysis for 2-cyclohexyl-2-methylbutan-1-ol would involve adding a hydroxymethyl group (-CH₂OH) to a quaternary carbon. This can be achieved by reacting an organometallic reagent, such as sec-butylcyclohexylmethyllithium, with formaldehyde. A more practical laboratory synthesis might involve the reaction of cyclohexylmagnesium bromide with 2-methylbutanal to form the secondary alcohol 1-cyclohexyl-2-methylbutan-1-ol, which would then require further steps to rearrange the carbon skeleton, making this an indirect route.

Assuming the precursor 2-cyclohexyl-2-methylbutan-1-ol is obtained, its oxidation to the aldehyde can be accomplished using a variety of reagents that minimize over-oxidation to the carboxylic acid.

Pyridinium chlorochromate (PCC): A mild oxidant that reliably converts primary alcohols to aldehydes. libretexts.org

Dess-Martin Periodinane (DMP): Offers high yields under mild, non-acidic conditions. libretexts.org

Swern Oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, suitable for sensitive substrates.

Enantioselective Synthesis of this compound

Creating the α-quaternary stereocenter of this compound in an enantiomerically pure form is a significant synthetic challenge due to the steric hindrance around the reacting center. mdpi.comnih.gov Both organocatalytic and metal-catalyzed methods have been developed to address this problem for α-branched aldehydes in general. mdpi.comresearchgate.net

Asymmetric Organocatalytic Approaches to α-Substituted Aldehydes

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool for the α-functionalization of aldehydes. nih.govnih.govmpg.de The dominant mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the aldehyde substrate with a chiral secondary amine catalyst (e.g., a proline derivative). mpg.de This enamine then reacts with an electrophile.

For the synthesis of this compound, a direct α-alkylation of 2-cyclohexylbutanal would be required. This transformation is challenging but has been demonstrated for other systems. acs.org The chiral amine catalyst forms an enamine, which then attacks an alkylating agent (e.g., methyl iodide). The stereochemistry of the final product is dictated by the chiral environment created by the catalyst.

Key developments in this area include:

Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, are effective catalysts for a range of α-alkylation reactions. mpg.de

Photoredox Organocatalysis: Combining an organocatalyst with a photoredox catalyst allows for the alkylation of aldehydes under mild, transition-metal-free conditions. rsc.org

| Catalysis Type | Catalyst Example | Electrophile | Key Principle |

| Enamine Catalysis | Chiral secondary amines (e.g., proline derivatives) | Alkyl Halides | The catalyst forms a chiral enamine intermediate that reacts stereoselectively with the electrophile. mpg.de |

| Dual Photoredox/Organocatalysis | Imidazolidinone + Ru(bpy)₃Cl₂ or Organic Dye | Alkyl Halides | A photoredox cycle generates a radical electrophile that is trapped by the chiral enamine. acs.orgrsc.org |

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a complementary and highly effective approach to constructing chiral α-quaternary aldehydes. mdpi.comnih.gov These methods often involve the formation of a metal enolate or a cooperative catalytic system where both the aldehyde and the electrophile are activated.

Palladium-Catalyzed Asymmetric Alkylation: Chiral palladium complexes can catalyze the reaction between an aldehyde-derived enolate and an electrophile. Trost and others have developed dynamic kinetic asymmetric transformations where a racemic α-branched aldehyde is converted into a single enantiomer of the α-quaternary product. sci-hub.se

Iridium and Copper Co-catalysis: Dual catalytic systems combining a chiral amine organocatalyst with a chiral transition metal complex (e.g., iridium or copper) have been used for the highly enantioselective allylic alkylation of branched aldehydes. mdpi.comnih.gov These systems allow for precise control over the stereochemistry by matching or mismatching the chiral catalysts.

Asymmetric Hydroformylation (AHF): As mentioned previously, the hydroformylation of a suitable alkene precursor using a chiral rhodium catalyst can directly generate an enantioenriched aldehyde. rsc.orgnih.govnih.gov The development of ligands like Yanphos has been crucial for achieving high enantioselectivity in the formation of α-quaternary centers. rsc.org

| Metal | Ligand Type | Reaction Type | Key Feature |

| Palladium | Chiral phosphines/diamidophosphites | Asymmetric α-alkylation | Enables dynamic kinetic resolution of racemic α-branched aldehydes to form α-quaternary products with high enantioselectivity. sci-hub.se |

| Iridium/Amine | Chiral phosphoramidite (B1245037) / Chiral primary amine | Dual Catalytic α-allylation | Provides access to all possible stereoisomers of the product by selecting the appropriate combination of catalysts. mdpi.com |

| Rhodium | Chiral diphosphines (e.g., Yanphos) | Asymmetric Hydroformylation | Directly converts a 1,1-disubstituted alkene into a chiral α-quaternary aldehyde. rsc.org |

Control of Stereochemical Outcomes in Chiral Aldehyde Synthesis

The creation of a chiral center, particularly a quaternary one as in this compound, is a significant challenge in organic synthesis. The stereochemical outcome of reactions producing such aldehydes can be directed through several powerful strategies, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric reactions.

A prominent method for achieving high stereoselectivity is the asymmetric alkylation of aldehydes and ketones . This approach typically involves the formation of a chiral enolate or enamine intermediate, which then reacts with an alkylating agent. The chirality of the resulting product is dictated by the chiral catalyst or auxiliary used. For instance, the use of chiral imines derived from aldehydes can effectively control the stereochemistry of α-alkylation. Optically pure α-methyl-α-alkyl amino aldehydes have been synthesized from the cyclohexylimine of propanal using an α-4(R),5(S)-diphenyl-2-oxazolidinone chiral auxiliary, which directs the asymmetric alkylation of the imine anion. acs.orgfigshare.com This general strategy could be adapted for the synthesis of this compound by using an appropriate butanal-derived imine and a methylating agent.

Organocatalysis offers another robust avenue for the enantioselective α-functionalization of aldehydes. Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-alkylation of aldehydes. These catalysts form chiral enamines in situ, which then react with electrophiles. For example, diarylprolinol silyl (B83357) ethers, in cooperation with Lewis acids, have been shown to effect the highly enantioselective intermolecular α-alkylation of a wide variety of aldehydes. researchgate.net Furthermore, the conjugate addition of α,α-disubstituted aldehydes to nitroalkenes has been successfully organocatalyzed by chiral monosalicylamides derived from trans-cyclohexane-1,2-diamines, achieving high enantioselectivities. acs.org

Metal-catalyzed approaches also provide excellent stereocontrol. Rhodium-phosphite complexes have been utilized for the asymmetric allylic alkylation of α-branched aldehydes. mdpi.com A notable feature of this method is its tolerance for aldehydes with sterically demanding α-substituents, including cyclohexyl groups, affording products with high selectivity. mdpi.com

The following table summarizes various strategies for the stereocontrolled synthesis of chiral aldehydes, which could be conceptually applied to the synthesis of this compound.

| Synthetic Strategy | Catalyst/Auxiliary | Substrate Scope | Key Features |

| Asymmetric Imine Alkylation | 4(R),5(S)-diphenyl-2-oxazolidinone | Propanal imine | High diastereoselectivity in the synthesis of α-methyl-α-alkyl amino aldehydes. acs.orgfigshare.com |

| Organocatalytic α-Alkylation | Diarylprolinol silyl ether / Lewis acid | Various aldehydes | High yields and excellent enantioselectivities at room temperature. researchgate.net |

| Organocatalytic Conjugate Addition | Chiral monosalicylamides | α,α-Disubstituted aldehydes | High enantioselectivities (up to 95%) for γ-nitroaldehydes. acs.org |

| Metal-Catalyzed Allylic Alkylation | Rhodium-phosphite complex | α-Branched aldehydes (including α-cyclohexyl) | Tolerates sterically hindered substrates, providing high selectivity. mdpi.com |

Synthesis of Key Intermediates Incorporating the Cyclohexyl Moiety

The synthesis of this compound necessitates the availability of precursors already containing the cyclohexyl ring. The diastereoselective synthesis of substituted cyclohexanes is a well-established field, offering multiple pathways to such intermediates.

One effective method involves the intramolecular C-alkylation of ω-halo-substituted β-sulfinamido ketones . This reaction, when carried out with a base such as sodium hydride, proceeds with excellent yield and diastereoselectivity to form β-amino cyclohexyl ketones. acs.org This strategy allows for the creation of highly substituted cyclohexane (B81311) rings with defined stereochemistry.

Another powerful technique is the iridium-catalyzed (5 + 1) annulation strategy , which constructs functionalized cyclohexanes from methyl ketones and 1,5-diols. acs.org This process operates through two sequential hydrogen borrowing reactions and provides access to multisubstituted cyclic products with a high degree of stereocontrol. acs.org The resulting Ph*-ketone substituted cyclohexanes can be further functionalized. acs.org

The Claisen rearrangement offers a route to cyclic ketones with full substitution at the α-positions. By reacting 2-allyloxyenones with chiral organomagnesium reagents, a diastereoselective allyl migration is triggered, leading to highly substituted cyclic ketones. nih.gov For instance, the reaction with a cyclohexyl Grignard reagent produced the corresponding ketone in good yield and a 9:1 diastereomeric ratio. nih.gov

Furthermore, the diastereoselective synthesis of highly substituted cyclohexanones can be achieved through a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org This reaction proceeds with complete diastereoselectivity in many cases. beilstein-journals.org

The following table details selected methods for the synthesis of key cyclohexyl intermediates that could serve as precursors to this compound.

| Synthetic Method | Starting Materials | Product Type | Key Features |

| Intramolecular C-Alkylation | ω-Halo-substituted β-sulfinamido ketones | β-Amino cyclohexyl ketones | Excellent yields and high diastereoselectivity. acs.org |

| Iridium-Catalyzed (5+1) Annulation | Methyl ketones and 1,5-diols | Functionalized cyclohexanes | High stereocontrol through sequential hydrogen borrowing. acs.org |

| Diastereoselective Claisen Rearrangement | 2-Allyloxyenones and Grignard reagents | α,α-Disubstituted cyclic ketones | High diastereoselectivity, including with cyclohexyl Grignard reagents. nih.gov |

| Cascade Double Michael Addition | Curcumins and arylidenemalonates | Highly functionalized cyclohexanones | Complete diastereoselectivity in most cases. beilstein-journals.org |

Reaction Chemistry and Mechanistic Investigations of 2 Cyclohexyl 2 Methylbutanal

Reactions of the Aldehyde Functional Group

The reactivity of 2-Cyclohexyl-2-methylbutanal is largely dictated by its aldehyde functional group. The carbonyl carbon is electrophilic, making it a target for nucleophiles, while the adjacent α-protons exhibit acidity, allowing for the formation of enolates. vanderbilt.edu

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) in this compound is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization results in a partial positive charge on the carbonyl carbon, making it an excellent electrophile for nucleophilic attack. masterorganicchemistry.comlibretexts.org Nucleophilic addition reactions involve the attack of a nucleophile on this electrophilic carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

Due to the presence of a bulky cyclohexyl group and a methyl group at the α-position, steric hindrance can influence the rate of nucleophilic addition. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions, and the reactivity is further affected by the size of the groups attached to the carbonyl carbon. libretexts.org

A common nucleophilic addition reaction is the formation of cyanohydrins by the addition of a cyanide ion. Another example is the reaction with Grignard reagents or organolithium compounds to form secondary alcohols. The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield the alcohol product. masterorganicchemistry.comlibretexts.org

Reactions Involving α-Protons and Enolate Chemistry

The α-carbon of this compound possesses a single acidic proton. vanderbilt.edu The presence of the adjacent electron-withdrawing carbonyl group increases the acidity of this proton, making it susceptible to deprotonation by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.comorgosolver.com Enolates are versatile nucleophiles and can react with various electrophiles. masterorganicchemistry.comorgosolver.com

However, aldol (B89426) reactions involving α,α-disubstituted aldehydes like this compound are generally unfavorable due to steric hindrance. vanderbilt.eduvanderbilt.edu While the enolate can be formed, the subsequent nucleophilic attack on another molecule of the aldehyde is sterically hindered.

The alkylation of the enolate ion with an alkyl halide is a useful carbon-carbon bond-forming reaction. This reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic alkyl halide. pressbooks.pub The choice of base and reaction conditions is crucial to favor alkylation over other potential side reactions. pressbooks.pub

Oxidation and Reduction Pathways

Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid, 2-cyclohexyl-2-methylbutanoic acid. evitachem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. evitachem.com Mild oxidizing agents like Tollens' reagent or Benedict's reagent can also be used to selectively oxidize aldehydes. vvc.edu

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-cyclohexyl-2-methylbutanol. evitachem.com Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this reduction, as it does not typically reduce other functional groups like esters. evitachem.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. evitachem.com The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com

Transformations Involving the Cyclohexyl and Branched Alkyl Moieties

Beyond the reactions of the aldehyde group, the cyclohexyl and branched alkyl portions of this compound can undergo various transformations, enabling its use in the synthesis of more complex molecules.

Derivatization Strategies for Complex Molecule Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. evitachem.com Derivatization often involves reactions that modify the aldehyde or the alkyl framework. For instance, the aldehyde can be converted to other functional groups, which can then participate in further reactions. One common derivatization technique for carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a 2,4-dinitrophenylhydrazone. researchgate.net This reaction proceeds through nucleophilic addition followed by elimination of a water molecule. researchgate.net Such derivatives are often crystalline solids with sharp melting points, facilitating their identification.

The compound can also be used in the synthesis of other molecules, such as 4-cyclohexyl-2-methyl-2-butanol, through reactions like hydrogenation. google.com

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.demvpsvktcollege.ac.in While specific rearrangement reactions for this compound are not extensively documented in the provided search results, general principles of organic chemistry suggest possibilities. For instance, under certain conditions, carbocation intermediates formed from the molecule could undergo Wagner-Meerwein rearrangements, where an alkyl or hydride group migrates to a more stable carbocation center. mvpsvktcollege.ac.in

Isomerization processes could involve the conversion of this compound to other isomers. For example, under basic conditions that promote enolate formation, epimerization at the α-carbon could occur if it were a stereocenter, though in this specific molecule, the α-carbon is not chiral.

The Baeyer-Villiger oxidation is a rearrangement reaction that converts a ketone to an ester. wiley-vch.de While this reaction is primarily for ketones, it demonstrates the principle of alkyl group migration. In a hypothetical scenario, if this compound were converted to a ketone, the migratory aptitude of the cyclohexyl group is higher than that of a secondary alkyl group, which would influence the product of a Baeyer-Villiger oxidation. wiley-vch.de

Catalytic Transformations of this compound

The catalytic functionalization of α-branched aldehydes, such as this compound, is a significant area of synthetic chemistry, enabling the construction of quaternary stereocenters. nih.gov Both organocatalysis and metal catalysis have been employed for these transformations, often proceeding through enamine or enolate intermediates. mdpi.com The steric hindrance posed by the α-cyclohexyl and α-methyl groups presents a considerable challenge, requiring carefully selected catalysts to achieve high reactivity and selectivity. mdpi.com

For example, in aminocatalysis, the aldehyde reacts with a chiral secondary amine catalyst (like a proline derivative or an imidazolidinone) to form a transient enamine. mdpi.com This enamine is the key nucleophilic intermediate that reacts with various electrophiles. The unique steric and electronic environment created by the catalyst around the enamine intermediate is crucial for controlling the reaction's stereochemical outcome. frontiersin.org

Exploration of Regio- and Stereoselectivity in Catalyzed Reactions

Controlling regio- and stereoselectivity is paramount in the synthesis of complex molecules. For an α,α-disubstituted aldehyde like this compound, the primary challenge is controlling enantioselectivity at the newly formed stereocenter.

Regioselectivity: In reactions like allylic alkylation, regioselectivity can be a key issue, determining which end of an electrophile reacts. For this compound, the reaction occurs at the α-carbon via its enamine or enolate, so regioselectivity primarily concerns the electrophile. Catalyst control can direct the reaction to yield a specific regioisomer, for instance, by favoring α- or γ-addition in reactions with allenoates. mdpi.com

Stereoselectivity: Achieving high diastereo- and enantioselectivity is a central goal. In organocatalyzed reactions, the chiral catalyst dictates the facial selectivity of the electrophilic attack on the enamine intermediate. For example, in Michael additions of aldehydes to nitroolefins, morpholine-based organocatalysts have been shown to afford products with excellent diastereoselection and high enantioselectivity. frontiersin.org The catalyst's structure creates a defined chiral pocket, forcing the electrophile to approach from the less hindered face of the enamine, leading to the preferential formation of one enantiomer. frontiersin.org

Computational studies have been instrumental in understanding the origins of stereoselectivity. For instance, in proline-catalyzed aldol reactions, the preferred transition state involves an s-trans-enamine intermediate, which minimizes steric interactions and allows for stabilizing hydrogen bonds, thus leading to the experimentally observed product. nih.gov Similarly, catalyst-controlled selection between syn and anti diastereomers can be achieved by using different enantiomers of the same catalyst. mdpi.com

Table 1: Catalyst Influence on Stereoselectivity in Aldehyde Functionalization This table presents representative data for analogous α-branched aldehyde systems to illustrate catalytic control.

| Reaction Type | Aldehyde Substrate | Catalyst | Selectivity Outcome | Reference |

|---|---|---|---|---|

| α-Alkylation | 2-Arylpropionaldehyde | Primary aminothiourea | High enantioselectivity (up to 95% ee) | nih.gov |

| Michael Addition | Propanal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | High diastereoselectivity and enantioselectivity | frontiersin.org |

| Aziridination | α,β-Unsaturated Aldehyde | Chiral amine | Up to >19:1 d.r. and 99% ee | diva-portal.org |

| α-Allylation | α-Branched Aldehyde | Chiral primary amine / Iridium complex | High diastereo- and enantioselectivity | mdpi.com |

Mechanistic Probes for Transition State Analysis

Understanding the structure and energetics of transition states is key to rational catalyst design. A combination of experimental and computational methods is used to probe these fleeting states in reactions involving aldehydes like this compound.

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for modeling reaction mechanisms. frontiersin.org By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathway and rationalize the observed stereoselectivity. nih.govunimi.it For example, DFT calculations have been used to model the transition states in organocatalyzed additions to nitroalkenes, revealing that protic solvents can stabilize the transition state through hydrogen bonding, which aligns with experimental findings of improved selectivity in such solvents. frontiersin.org These models can compare different possible transition states, such as those arising from s-cis versus s-trans enamine intermediates, to determine the lowest energy path leading to the major product. nih.gov

Kinetic Studies: Reaction progress kinetic analysis can reveal crucial details about the mechanism, such as the rate law, catalyst resting states, and whether the reaction is under kinetic or thermodynamic control. nih.gov For instance, kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., H by D), can indicate whether a specific C-H bond is broken in the rate-determining step. This has been used as evidence for a stepwise, SN1-like mechanism in certain α-alkylation reactions of aldehydes. nih.gov

Linear Free-Energy Relationships (LFERs): By systematically varying substituents on the reactants (e.g., using a series of substituted benzaldehydes) and correlating the reaction rates or equilibrium constants with Hammett parameters (σ), one can probe the electronic nature of the transition state. nih.gov A significant correlation suggests the buildup of charge at a particular position in the transition state.

These probes collectively provide a detailed picture of the transition state, guiding the development of more efficient and selective catalysts for challenging substrates like this compound. nih.govnih.gov

Investigating Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of a reaction govern its rate and the position of its equilibrium. For reactions involving this compound, these parameters are heavily influenced by the steric bulk at the α-position.

Thermodynamics: The thermodynamics of a reaction are described by the change in Gibbs Free Energy (ΔG), which determines the equilibrium constant (Keq). uou.ac.in In many reversible reactions of aldehydes, such as aldol additions or bisulfite additions, the position of the equilibrium can be significantly affected by substrate structure. nih.govcaltech.eduunion.edu Generally, increased steric hindrance, as seen in this compound, can disfavor the product, leading to a smaller Keq compared to less hindered aldehydes. This is because steric strain is often greater in the more crowded product than in the trigonal reactant. masterorganicchemistry.com

For instance, in the reversible formation of bisulfite adducts, equilibrium constants tend to decrease with higher, more substituted aldehydes. union.edu The balance between the kinetic and thermodynamic products is also a key consideration; a reaction may initially form a less stable (kinetic) product that can then rearrange to the more stable (thermodynamic) product if the reaction is reversible. nih.gov

Kinetics: Reaction kinetics are concerned with the reaction rate and the factors that influence it, encapsulated by the activation energy (ΔG‡). researchgate.net The rate of a reaction involving this compound would be highly dependent on the accessibility of the carbonyl group. The large cyclohexyl and methyl groups can sterically shield the carbonyl carbon from nucleophilic attack, potentially leading to slower reaction rates compared to simpler aldehydes.

Studies on hydrogen-atom transfer (HAT) reactions have quantified the kinetic parameters for various aldehydes. researchgate.net While specific data for this compound is unavailable, data for structurally related aldehydes can provide insight. The table below shows thermodynamic and kinetic parameters for HAT reactions of representative aldehydes, illustrating how structure affects reactivity.

Table 2: Representative Thermodynamic and Kinetic Data for Aldehyde Reactions Data is for analogous compounds to illustrate the principles of kinetic and thermodynamic analysis.

| Reaction Type | Aldehyde | Parameter | Value (kcal/mol) | Significance | Reference |

|---|---|---|---|---|---|

| H-Atom Transfer | Benzaldehyde | Bond Dissociation Free Energy (ΔG°(XH)) | 95.8 | Thermodynamic stability of the C-H bond | researchgate.net |

| H-Atom Transfer | Pivalaldehyde | Bond Dissociation Free Energy (ΔG°(XH)) | 95.1 | Thermodynamic stability of the C-H bond | researchgate.net |

| H-Atom Transfer | Benzaldehyde | Intrinsic Resistance Energy (ΔG≠XH/X) | 26.6 | Kinetic barrier to H-atom self-exchange | researchgate.net |

| H-Atom Transfer | Pivalaldehyde | Intrinsic Resistance Energy (ΔG≠XH/X) | 26.7 | Kinetic barrier to H-atom self-exchange | researchgate.net |

| Aldol Reaction | Cyclohexanone + 4-Cl-Benzaldehyde | Equilibrium Constant (Keq) | Varies with substrate | Defines product vs. reactant favorability at equilibrium | nih.gov |

Stereochemical Analysis and Implications in 2 Cyclohexyl 2 Methylbutanal Chemistry

Identification and Characterization of Stereogenic Centers

A stereogenic center, or chiral center, is a key feature in determining the stereochemistry of a molecule. It is typically a carbon atom bonded to four different substituents. In the structure of 2-Cyclohexyl-2-methylbutanal, the carbon atom at the second position (C2) of the butanal chain is a stereogenic center.

Identification of the Stereogenic Center in this compound:

C2 Atom: This carbon is bonded to four distinct groups:

A cyclohexyl group (-C₆H₁₁)

A methyl group (-CH₃)

A formyl group (-CHO)

An ethyl group (-CH₂CH₃) from the remainder of the butanal chain.

The presence of this single stereogenic center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images.

| Atom | Group 1 | Group 2 | Group 3 | Group 4 | Chirality |

| C2 | -C₆H₁₁ | -CH₃ | -CHO | -CH₂CH₃ | Chiral |

Enantiomerism and Diastereomerism in this compound

Due to the single chiral center at C2, this compound exists as a pair of enantiomers. These stereoisomers are mirror images of each other and are non-superimposable. They are designated as (R)-2-Cyclohexyl-2-methylbutanal and (S)-2-Cyclohexyl-2-methylbutanal based on the Cahn-Ingold-Prelog priority rules.

(R)-2-Cyclohexyl-2-methylbutanal: The arrangement of the four groups around the C2 stereocenter follows a clockwise direction when viewed with the lowest priority group pointing away.

(S)-2-Cyclohexyl-2-methylbutanal: The arrangement of the four groups around the C2 stereocenter follows a counter-clockwise direction.

Enantiomers possess identical physical and chemical properties in an achiral environment, but they exhibit different interactions with other chiral molecules and rotate plane-polarized light in opposite directions.

Diastereomers are stereoisomers that are not mirror images of each other. For diastereomerism to occur, a molecule must have at least two stereogenic centers. Since this compound has only one stereocenter, it does not have diastereomers in its basic structure. Diastereomers would only be possible if additional stereocenters were introduced, for instance, by substitution on the cyclohexyl ring.

| Stereoisomer Type | Presence in this compound | Description |

| Enantiomers | Yes | A pair of non-superimposable mirror images, (R) and (S) isomers. |

| Diastereomers | No | Requires at least two stereogenic centers. |

Conformational Analysis of the Cyclohexyl and Butanal Moieties

The flexibility of the single bonds in this compound allows for various spatial arrangements known as conformations.

Cyclohexyl Moiety: The cyclohexyl ring is not planar and primarily adopts a stable chair conformation to minimize angle and torsional strain. In a substituted cyclohexane (B81311), the substituent can occupy either an axial or an equatorial position. unicamp.br

Equatorial Position: The substituent points away from the center of the ring, in the "equator" of the molecule. This position is generally more stable for bulky groups as it minimizes steric hindrance with other atoms on the ring. openochem.org

Axial Position: The substituent points vertically, parallel to the axis of the ring. This position can lead to steric clashes, known as 1,3-diaxial interactions, with other axial hydrogens. openochem.orgslideshare.net

For this compound, the bulky 2-methylbutanal group will strongly prefer the equatorial position on the chair conformer to avoid these destabilizing 1,3-diaxial interactions. slideshare.netlibretexts.org The equilibrium between the two chair conformations will heavily favor the conformer with the equatorial substituent.

Butanal Moiety: The butanal side chain also exhibits conformational flexibility due to rotation around the C-C single bonds. The most significant rotation is around the bond connecting the stereocenter (C2) to the cyclohexyl ring and the bond between C2 and the ethyl group. Different staggered and eclipsed conformations exist, with staggered conformations being more stable. The relative orientation of the bulky cyclohexyl and ethyl groups will be arranged to minimize steric strain, favoring an anti-periplanar or gauche conformation depending on the specific interactions.

Prochirality and Diastereotopicity of Reactive Faces

The concept of prochirality is crucial for understanding the stereochemical outcomes of reactions involving this compound, particularly at the aldehyde functional group. openstax.orglibretexts.org A molecule is prochiral if it can be converted from achiral to chiral in a single step. openstax.org

The carbonyl carbon of the aldehyde group is sp²-hybridized and trigonal planar. libretexts.org Because the groups attached to it (a hydrogen, the C2 of the butanal chain, and the oxygen) are different, the two faces of this planar group are distinct. These faces are designated as Re and Si. libretexts.org

Re face: If the substituents are prioritized using Cahn-Ingold-Prelog rules (O > C2 > H), the clockwise path defines the Re face.

Si face: The counter-clockwise path defines the Si face.

Because the molecule already contains a chiral center at C2, the two faces of the carbonyl group are diastereotopic . iupac.org This means that they are not chemically equivalent and will react at different rates with chiral or achiral reagents. Attack of a nucleophile on the Re face will produce one diastereomer of the resulting alcohol, while attack on the Si face will produce the other diastereomer. This diastereotopicity is key to stereoselective synthesis. iupac.org

Stereoselectivity in Synthetic and Biotransformation Processes

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. In reactions involving this compound, the existing stereocenter at C2 can influence the creation of new stereocenters.

In Synthetic Processes: The diastereotopic faces of the carbonyl group allow for diastereoselective additions. For example, the addition of a Grignard reagent or a hydride source to the aldehyde can lead to the preferential formation of one of the two possible diastereomeric alcohol products. royalsocietypublishing.org The outcome is often governed by steric hindrance, where the reagent preferentially attacks the less hindered face of the carbonyl group, a principle described by models such as Cram's rule or the Felkin-Anh model for α-chiral aldehydes. The use of chiral catalysts can further enhance this selectivity, leading to high yields of a single stereoisomer. rsc.orgacs.orgfrontiersin.org

In Biotransformation Processes: Enzymes, being inherently chiral, can exhibit high stereoselectivity in their reactions. nih.gov The biotransformation of this compound, for instance, through enzymatic reduction of the aldehyde to an alcohol, would be highly stereospecific. The enzyme's active site can distinguish between the Re and Si faces of the carbonyl group, leading to the formation of predominantly one stereoisomeric alcohol. researchgate.net Similarly, enzymatic oxidation to a carboxylic acid would proceed with high fidelity. This high degree of control makes biotransformation a valuable tool for producing enantiomerically pure compounds.

Advanced Spectroscopic and Analytical Methodologies for 2 Cyclohexyl 2 Methylbutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, the precise connectivity and environment of each atom can be established.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 2-Cyclohexyl-2-methylbutanal is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the electronic environment of the protons.

Aldehyde Proton (H1): This single proton, directly attached to the carbonyl carbon, is highly deshielded and would appear as a singlet in the downfield region of the spectrum, typically around δ 9.5-9.7 ppm.

Ethyl Group Protons (H3/H4): The two protons on C3 are adjacent to the three protons on C4, resulting in spin-spin coupling. The C3 methylene (B1212753) protons would appear as a quartet, while the C4 methyl protons would appear as a triplet.

C2-Methyl Protons: The three protons of the methyl group attached to the quaternary C2 carbon have no adjacent protons and would therefore appear as a sharp singlet.

Cyclohexyl Protons: The eleven protons on the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0 and 1.8 ppm. The complexity arises from the numerous, small coupling constants between adjacent axial and equatorial protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H (CHO) | 9.5 - 9.7 | Singlet (s) | 1H |

| Methylene H (-CH₂-) | 1.6 - 1.9 | Quartet (q) | 2H |

| C2-Methyl H (-CH₃) | 1.0 - 1.2 | Singlet (s) | 3H |

| Cyclohexyl H's | 1.0 - 1.8 | Multiplet (m) | 11H |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each chemically non-equivalent carbon atom produces a single peak. Due to the lack of symmetry in this compound, all 11 carbon atoms are expected to be unique and thus produce 11 distinct signals. libretexts.orgdocbrown.info

Carbonyl Carbon (C1): The aldehyde carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of δ 200-205 ppm. libretexts.org

Quaternary Carbon (C2): The C2 carbon, bonded to four other carbons, would have a characteristic shift around δ 50-55 ppm. Its signal is often of lower intensity due to the absence of an attached proton and longer relaxation times.

Cyclohexyl Carbons: The six carbons of the cyclohexyl ring would appear in the aliphatic region (δ 25-45 ppm). The carbon directly attached to C2 would be the most downfield of this group.

Alkyl Carbons: The remaining carbons of the ethyl and methyl substituents would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 200 - 205 |

| C2 (Quaternary) | 50 - 55 |

| Cyclohexyl C (attached to C2) | 40 - 45 |

| Other Cyclohexyl C's | 25 - 35 |

| C3 (-CH₂-) | 28 - 33 |

| C2-Methyl (-CH₃) | 20 - 25 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. slideshare.netlibretexts.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H coupling networks. It would show a clear correlation between the C3 methylene quartet and the C4 methyl triplet, confirming the ethyl group. It would also display a complex web of correlations among the cyclohexyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This would be used to definitively assign the chemical shifts of C1, C3, C4, the C2-methyl carbon, and all protonated carbons of the cyclohexyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying connectivity across multiple bonds (typically 2-3 bonds), which is necessary for piecing together the molecular fragments, especially around non-protonated quaternary centers. libretexts.org Key expected HMBC correlations for this compound would include:

The aldehyde proton (H1) to the quaternary carbon (C2).

The C2-methyl protons to C1 (carbonyl), C2 (quaternary), C3, and the attached cyclohexyl carbon.

The C3 methylene protons to C2 and C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uk The molecular formula of this compound is C₁₁H₂₀O, giving it a molecular weight of 168.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 168. The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. The primary fragmentation pathways for aldehydes are α-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu

α-Cleavage: This involves the cleavage of a bond to the carbon adjacent to the carbonyl group. The most significant α-cleavage would be the loss of the largest substituent, the cyclohexyl group (•C₆H₁₁), which is a stable secondary radical. This would result in a prominent peak at m/z 85. Loss of the ethyl radical (•CH₂CH₃) would yield a peak at m/z 139.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond. This is possible via hydrogens on the cyclohexyl ring, which could lead to the loss of a neutral butene molecule and a fragment ion at m/z 112. A characteristic rearrangement for aldehydes can also produce a fragment at m/z 44. docbrown.info

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Identity of Ion | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₁H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 139 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) |

| 85 | [M - C₆H₁₁]⁺ | α-cleavage (loss of cyclohexyl radical) |

| 57 | [C₄H₉]⁺ | Fragmentation of alkyl chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions characteristic of the aldehyde and alkane moieties. pressbooks.pub

A strong, sharp absorption band between 1720-1740 cm⁻¹ due to the C=O stretching vibration of the aldehyde.

Two characteristic medium-intensity bands near 2720 cm⁻¹ and 2820 cm⁻¹ corresponding to the C-H stretch of the aldehyde proton.

Strong, sharp bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the cyclohexyl and other alkyl groups. docbrown.info

C-H bending vibrations for CH₂ and CH₃ groups would appear in the 1375-1465 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar bonds. It would clearly show the C-H and C-C bond vibrations of the aliphatic framework. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 4: Predicted Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |

|---|---|---|

| 2960 - 2850 | C-H Stretch (Aliphatic) | IR (Strong), Raman (Strong) |

| 2820 & 2720 | C-H Stretch (Aldehyde) | IR (Medium) |

| 1740 - 1720 | C=O Stretch (Aldehyde) | IR (Very Strong) |

Chiroptical Spectroscopic Techniques for Stereochemical Assignment

The C2 carbon in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). Chiroptical techniques are essential for distinguishing between these enantiomers and assigning their absolute configuration. libretexts.orgtaylorfrancis.comresearchgate.net

Optical Rotation: A pure sample of a single enantiomer will rotate the plane of plane-polarized light. This property is known as optical activity. wikipedia.org The two enantiomers will rotate light by equal magnitudes but in opposite directions (one dextrorotatory, (+), and the other levorotatory, (-)). The specific rotation, [α], is a characteristic physical constant for a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.comyoutube.com Without experimental measurement or high-level theoretical calculations, the sign and magnitude of the specific rotation cannot be predicted.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netencyclopedia.pub The aldehyde's carbonyl group acts as a chromophore, which exhibits a weak n→π* electronic transition around 290-300 nm. In a chiral environment, this transition becomes ECD-active, producing a characteristic signal known as a Cotton effect. The sign of this Cotton effect is directly related to the stereochemistry around the chromophore. The absolute configuration of the C2 stereocenter could be determined by comparing the experimental ECD spectrum to spectra predicted by quantum-mechanical calculations or by applying empirical rules such as the Octant Rule for carbonyl compounds. nih.govaip.orgacs.orgnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable in the analysis of this compound, providing powerful methodologies for its separation from complex mixtures and the precise assessment of its purity. tricliniclabs.com These methods rely on the differential partitioning of the analyte between a mobile phase and a stationary phase to separate components. birchbiotech.com For a volatile compound like this compound, both gas and liquid chromatography serve critical, yet distinct, analytical purposes. Gas chromatography is primarily employed for evaluating purity and the ratio of any isomers present, while high-performance liquid chromatography is the method of choice for resolving its enantiomers. nih.govlibretexts.org

Gas Chromatography (GC) for Purity and Isomer Ratios

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile substances like this compound. tricliniclabs.combirchbiotech.com It is highly effective for determining the purity of a sample and can identify and quantify trace amounts of impurities that may be present from the synthesis process. libretexts.orgchromatographyonline.com In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). tricliniclabs.com The separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. birchbiotech.com

A Flame Ionization Detector (FID) is commonly paired with GC for the analysis of organic compounds such as aldehydes. The detector generates a signal proportional to the amount of substance being eluted, allowing for quantitative analysis. mdpi.com The purity of this compound can be determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. birchbiotech.com

The choice of the GC column is critical for achieving a successful separation. Columns with different polarities can be used to resolve this compound from various impurities, including starting materials, byproducts, or constitutional isomers. researchgate.net For instance, a non-polar column might separate compounds based on boiling point differences, while a polar column (like a WAX type) can offer different selectivity, which is particularly useful for resolving aldehydes from other components with similar boiling points. researchgate.netchromforum.org Two-dimensional gas chromatography (2D-GC), which connects two columns of different polarities in series, can provide enhanced resolution for complex mixtures. researchgate.net

The table below outlines a representative set of parameters for analyzing substituted aldehydes using Gas Chromatography with Flame Ionization Detection (GC-FID).

Table 1: Illustrative GC-FID Parameters for Purity Analysis of Substituted Aldehydes

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent non-polar) | Provides efficient separation of volatile compounds based on boiling point. |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload when analyzing high-concentration samples for purity. chromforum.org |

| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold for 5 min | Separates compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

| Detector Temp | 300 °C | Prevents condensation of the separated components. |

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

This compound is a chiral molecule, possessing a stereogenic center at the alpha-carbon (C2). This means it can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Cyclohexyl-2-methylbutanal and (S)-2-Cyclohexyl-2-methylbutanal. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used method for the analytical and preparative separation of enantiomers. nih.govcsfarmacie.cznih.gov This direct separation method relies on the creation of a chiral environment within the column where the enantiomers can interact differently. chiralpedia.com The CSP is composed of a single enantiomer of a chiral selector that is chemically bonded or coated onto a solid support, typically silica (B1680970) gel. chiralpedia.com

When a racemic mixture of this compound is passed through the chiral column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. sigmaaldrich.com Because these diastereomeric complexes have different stabilities and physicochemical properties, one enantiomer is retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. chiralpedia.com The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.). acs.org

The selection of the appropriate CSP is crucial and often determined empirically. phenomenex.com For aldehydes and other carbonyl compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high enantioselectivity. nih.govnih.gov Cyclodextrin-based CSPs are also effective, separating enantiomers based on inclusion complexation within their chiral cavities. csfarmacie.czmerckmillipore.com

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC and Their Applicability

| CSP Type | Chiral Selector Example | Common Trade Names | General Applicability for Carbonyl Compounds |

|---|---|---|---|

| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiralpak®, Chiralcel®, Lux® | High success rate for a wide range of chiral compounds, including aldehydes and ketones. nih.govnih.gov |

| Cyclodextrin-based | Beta-cyclodextrin | ChiraDex®, Cyclobond® | Effective for compounds that can fit into the cyclodextrin (B1172386) cavity, often used in reversed-phase mode. csfarmacie.czmerckmillipore.com |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Bakerbond™, Regis® | Works based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

| Protein-based | Cellulase, α1-acid glycoprotein (B1211001) (AGP) | Chiral-AGP™ | Used for separating chiral drugs and other biologically relevant molecules. |

Computational Chemistry and Theoretical Studies of 2 Cyclohexyl 2 Methylbutanal

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 2-Cyclohexyl-2-methylbutanal. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govdntb.gov.uaresearchgate.net For this compound, DFT calculations can elucidate the distribution and energies of its molecular orbitals, which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The analysis of the HOMO and LUMO, often referred to as frontier molecular orbitals (FMO), can predict the most likely sites for nucleophilic and electrophilic attack. dntb.gov.ua For this compound, the HOMO is expected to be localized on the oxygen atom of the carbonyl group due to the presence of lone pairs, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is likely centered on the carbon atom of the carbonyl group, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. dntb.gov.ua

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the ionization potential. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, arising from the electronegative oxygen atom. |

Note: These values are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations.

Computational modeling can be used to map out the potential energy surface of a reaction involving this compound, helping to identify the transition states and intermediates. mit.edu This is invaluable for understanding reaction mechanisms and predicting reaction outcomes. For instance, in a nucleophilic addition to the carbonyl group of this compound, computational methods can model the approach of the nucleophile and the subsequent changes in geometry and energy.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

Due to the flexibility of the cyclohexyl ring and the rotations around single bonds, this compound can exist in various conformations. lumenlearning.comchemistrysteps.comscribd.com Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules. nih.govnih.govyoutube.com

MM methods use a classical mechanics approach, treating atoms as balls and bonds as springs, to calculate the potential energy of different conformations. bath.ac.uk This allows for a rapid screening of possible conformations to identify the most stable ones. For this compound, the primary conformational considerations are the chair, boat, and twist-boat conformations of the cyclohexane (B81311) ring, as well as the orientation of the 2-methylbutanal substituent (axial vs. equatorial). bath.ac.ukutdallas.edu The equatorial position is generally favored for bulky substituents to minimize steric hindrance. lumenlearning.comutdallas.edu

MD simulations provide a dynamic picture of the molecule by simulating the movement of atoms over time based on the forces calculated by MM force fields. nih.govnih.govyoutube.com This can reveal the conformational changes the molecule undergoes at a given temperature and how it explores its potential energy surface.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer (Substituent Position) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair (Equatorial) | 0.00 | 98.5 |

| Chair (Axial) | 2.5 | 1.5 |

| Twist-Boat | 5.5 | <0.1 |

Note: These are hypothetical values illustrating the expected energetic preference for the equatorial conformer.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.netrsc.orgnih.govmdpi.com For example, DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. The calculated spectrum can aid in the assignment of experimental IR bands to specific molecular vibrations.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. By comparing the calculated and experimental NMR spectra, the accuracy of the computed molecular geometry can be assessed. Discrepancies between calculated and experimental spectra can also point to environmental effects, such as solvent interactions, that are not accounted for in the gas-phase calculations.

Elucidation of Non-Covalent Interactions and Steric Effects

The shape and reactivity of this compound are significantly influenced by non-covalent interactions and steric effects. nih.govmdpi.commhmedical.comyoutube.commdpi.comtum.demdpi.com The bulky cyclohexyl group and the methyl group at the alpha-position to the carbonyl create considerable steric hindrance, which can influence the accessibility of the carbonyl carbon to nucleophiles. nih.govmdpi.combris.ac.uk

Computational methods can quantify these steric effects by mapping the molecular electrostatic potential (MEP) onto the electron density surface. The MEP visualizes the regions of positive and negative electrostatic potential, indicating sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would show a region of negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon, but the accessibility of the latter would be shown to be sterically hindered by the adjacent cyclohexyl and methyl groups.

Emerging Research Directions and Future Outlook

Development of Novel Stereoselective Catalytic Systems

The primary challenge in synthesizing 2-Cyclohexyl-2-methylbutanal lies in the efficient and highly selective construction of its α-quaternary stereocenter. pnas.orgnih.govnih.gov Current research focuses on moving beyond classical methods towards more sophisticated catalytic approaches that offer high enantioselectivity and atom economy.

Future advancements are expected in the following areas:

Cooperative Catalysis: The integration of organocatalysis with transition metal catalysis is a promising frontier. nih.govacs.org Systems combining a chiral amine catalyst, like a diarylprolinol silyl (B83357) ether, with a Lewis acid could activate both the aldehyde and the alkylating agent, leading to highly enantioselective intermolecular α-alkylation. nih.gov This dual-catalysis approach could provide a direct and efficient route to compounds like this compound.

Photoredox Catalysis: The merger of photoredox catalysis with organocatalysis offers a novel pathway for the α-alkylation of aldehydes using simple olefins as coupling partners. nih.govprinceton.edu This strategy, which can involve a triple catalytic cycle combining an iridium photoredox catalyst, a chiral amine, and a hydrogen-atom transfer (HAT) catalyst, enables the enantioselective formation of α-alkyl carbonyl products from abundant starting materials under visible light irradiation. nih.govprinceton.edu

Advanced Organocatalysis: The development of more general and robust organocatalysts continues to be a major goal. Chiral secondary amines, particularly α,α-diarylprolinol silyl ethers, have proven effective for a wide range of α-functionalizations of aldehydes via enamine intermediates. acs.orgnih.gov Future work will likely focus on designing catalysts that are more efficient for constructing sterically demanding quaternary centers, such as the one in this compound, with even higher yields and enantioselectivities. acs.orgnih.gov

| Catalytic System | Key Features | Potential for this compound Synthesis | References |

|---|---|---|---|

| Cooperative Catalysis (Organo/Metal) | Combines chiral amine and Lewis acid catalysts for synergistic activation. | Enables highly enantioselective intermolecular α-alkylation with a variety of substrates. | nih.govacs.org |

| Synergistic Photoredox/Organo Catalysis | Merges photoredox, enamine, and HAT catalysis under visible light. | Allows for the use of simple olefins as alkylating agents in a highly atom-economical process. | nih.govprinceton.edunih.gov |

| Advanced Organocatalysis | Utilizes robust chiral amines (e.g., diarylprolinol silyl ethers) to form enamine intermediates. | Provides a general platform for various stereoselective C-C bond-forming reactions. | acs.orgnih.gov |

Integration of Advanced Analytical and Computational Methodologies

A deeper understanding of the synthesis and properties of this compound requires the synergy of advanced analytical techniques and powerful computational tools. These methodologies are essential for verifying stereochemical outcomes and elucidating complex reaction pathways.

Advanced Analytical Techniques: The analysis of chiral compounds has seen significant progress. acs.org For a molecule like this compound, determining the enantiomeric purity is critical. High-performance liquid chromatography (HPLC) and gas chromatography (GC) employing chiral stationary phases (CSPs) are the most preferred techniques for this purpose. wikipedia.orgnih.govgcms.cz Future research will involve the development of novel CSPs with enhanced selectivity for sterically hindered aldehydes, allowing for more accurate and rapid analysis. acs.orggcms.cz

Computational Methodologies: Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms in organic chemistry. nih.govmdpi.comacs.orgresearchgate.netrsc.org DFT calculations can be used to model the transition states of catalytic cycles involved in the synthesis of this compound. mdpi.comresearchgate.net This provides crucial insights into the origins of stereoselectivity, helps in optimizing reaction conditions, and guides the rational design of new, more effective catalysts. nih.govacs.org For instance, computational studies can compare the energy barriers of different reaction pathways, such as nucleophilic attack versus hydrogen atom abstraction, to predict the most likely mechanism. nih.govacs.org

| Methodology | Application for this compound | Key Insights Provided | References |

|---|---|---|---|

| Chiral Chromatography (HPLC, GC) | Separation and quantification of enantiomers. | Determination of enantiomeric excess (ee) and validation of stereoselective synthesis. | wikipedia.orgnih.govnih.gov |

| Density Functional Theory (DFT) | Modeling of reaction pathways and transition states. | Elucidation of reaction mechanisms, understanding the origin of stereoselectivity, catalyst design. | nih.govmdpi.comacs.orgrsc.org |

Exploration of New Synthetic Applications as a Versatile Intermediate

Aldehydes containing α-quaternary stereocenters are valuable building blocks in organic synthesis due to the versatility of the aldehyde functional group. nih.gov Research into this compound as a synthetic intermediate is focused on leveraging its unique structural features for the construction of more complex molecules.

The aldehyde group can be readily transformed into a wide array of other functionalities, making it a gateway to diverse molecular architectures. Potential synthetic transformations include:

Oxidation to the corresponding carboxylic acid.

Reduction to the primary alcohol.

Reductive amination to form various amines.

Wittig-type reactions to generate alkenes.

Aldol (B89426) and Mannich reactions , where it acts as the electrophile to create new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net

The presence of the bulky cyclohexyl group adjacent to the reactive center could offer unique stereodirecting effects in subsequent transformations, enabling the synthesis of complex chiral molecules that are of interest in pharmaceuticals and materials science.

Deeper Understanding of Environmental Fate and Transformation Kinetics

As a volatile organic compound (VOC), this compound can be released into the atmosphere from various sources. ijarpr.come-bookshelf.deepa.gov Understanding its behavior in the environment is crucial for assessing its potential impact. e-bookshelf.de Aliphatic aldehydes are known participants in atmospheric photochemistry and can be removed from the environment through various processes. gnest.orgepa.govresearchgate.net

Future research in this area will likely concentrate on: